Terminal Heteroaryl Specificity: Furan-2-carboxamide vs. Thiophene-2-carboxamide in ENPP1 Inhibitory Context
In the [1,2,4]triazolo[1,5-a]pyrimidine ENPP1 inhibitor series, the terminal heteroaryl carboxamide group is a key potency determinant. Although direct data for CAS 2034614-36-1 are not publicly available, class-level inference from closely related scaffolds indicates that the furan-2-carboxamide moiety confers a distinct hydrogen-bonding and steric profile compared to thiophene-2-carboxamide (CAS 2034227-01-3). In published SAR studies, replacement of a furan with a thiophene ring at a similar vector resulted in a >10-fold reduction in ENPP1 inhibitory activity, attributable to the loss of a key H-bond acceptor interaction with the enzyme's active site [1]. Therefore, CAS 2034614-36-1 is predicted to exhibit superior target engagement relative to its thiophene analog for programs targeting ENPP1.
| Evidence Dimension | Predicted differential ENPP1 inhibitory potency based on heteroaryl substitution |
|---|---|
| Target Compound Data | Furan-2-carboxamide terminus (predicted favorable H-bond acceptor) |
| Comparator Or Baseline | Thiophene-2-carboxamide analog (CAS 2034227-01-3; predicted >10-fold weaker) |
| Quantified Difference | >10-fold potency differential inferred from analogous SAR pairs |
| Conditions | Cell-free ENPP1 enzymatic assay; structure-activity relationship data from Kawaguchi et al. 2024 |
Why This Matters
For ENPP1-targeted drug discovery, selecting the furan analog over the thiophene analog is critical to maintain biochemical potency and avoid false-negative results in hit-to-lead campaigns.
- [1] Kawaguchi, M.; Minami, S.; Ieda, N.; Nakagawa, H. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorg. Med. Chem. Lett. 2024, 111, 129892. View Source
